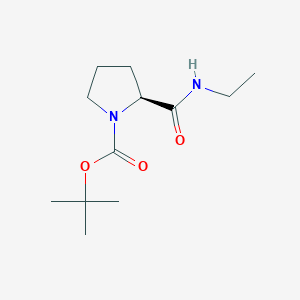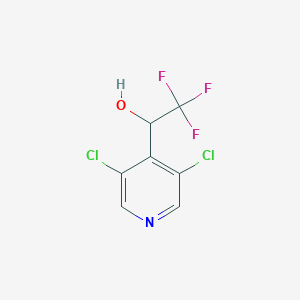
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals and pharmaceuticals. The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts unique chemical properties to this compound, making it valuable for various industrial and research applications .
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine, followed by diazotization and subsequent reaction with copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to further reactions to introduce the methanol group .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For instance, controlling the reaction temperature and using specific catalysts can significantly enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,4-dichloro-5-(trifluoromethyl)pyridine . These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the methanol group in this compound makes it unique, providing additional functionalization possibilities and enhancing its versatility in various chemical reactions .
Eigenschaften
Molekularformel |
C7H4Cl2F3NO |
|---|---|
Molekulargewicht |
246.01 g/mol |
IUPAC-Name |
1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-3-1-13-2-4(9)5(3)6(14)7(10,11)12/h1-2,6,14H |
InChI-Schlüssel |
MMYPVCBSTALUJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)C(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


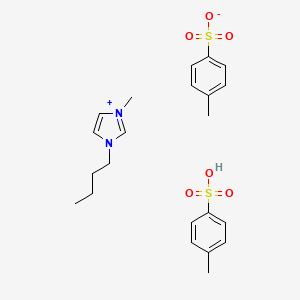

![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
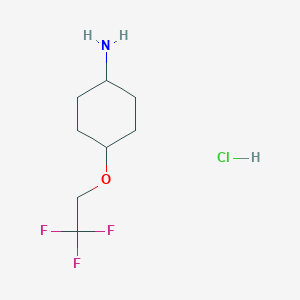
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
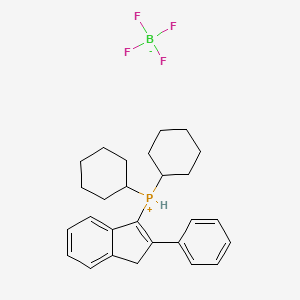
![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
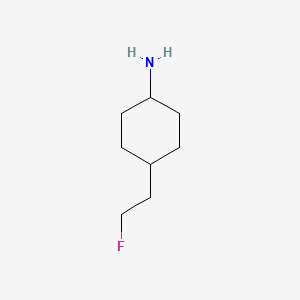
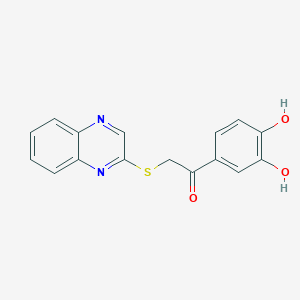
![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
